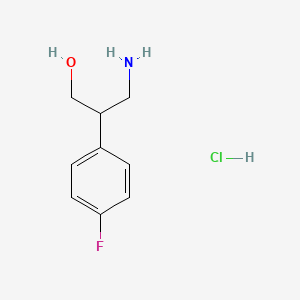

3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride

Description

Properties

IUPAC Name |

3-amino-2-(4-fluorophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZUYBZAYQGQDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)CO)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with nitromethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced to 4-fluoro-β-phenylethylamine, which undergoes further reactions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary amines .

Scientific Research Applications

Scientific Research Applications

The applications of 3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride can be categorized into several key areas:

Medicinal Chemistry

- Therapeutic Potential : The compound has been studied for its potential therapeutic properties, particularly as a precursor in drug development. Its structural features may modulate interactions with biological targets, influencing pharmacological effects .

Organic Synthesis

- Intermediate in Synthesis : It serves as an important intermediate in the synthesis of complex organic molecules, facilitating the production of various derivatives with distinct biological activities .

Neuropharmacology

- Effects on Neurotransmitter Systems : Research indicates that similar compounds can affect serotonin uptake, suggesting potential applications in treating mood disorders .

Case Study 1: Anticancer Properties

A study on fluorinated amino alcohols revealed that compounds similar to this compound inhibited T-cell lymphoma cell growth. The mechanism involved modulation of ABC transporters, which are critical for drug resistance in cancer therapy.

Case Study 2: Neuropharmacological Research

In investigations into neuropharmacology, compounds with similar structures were evaluated for their effects on serotonin transporters. The incorporation of fluorine was shown to enhance inhibitory potency, indicating potential applications in treating mood disorders .

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Halogen-Substituted Derivatives

3-Amino-3-(4-fluorophenyl)propan-1-ol Hydrochloride (CAS 612532-52-2)

- Key Difference: Amino group at position 3 instead of position 2.

- Similarity Score : 0.89 (structural similarity to the target compound) .

3-Amino-3-(4-bromophenyl)propan-1-ol Hydrochloride (CAS 1159824-49-3)

Ethanol vs. Propanol Backbone

(S)-2-Amino-2-(4-fluorophenyl)ethanol (CAS 224434-01-9)

Functional Group Variations

3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride (CAS 1909313-82-1)

- Key Differences :

- Amide group replaces the hydroxyl group.

- Addition of N-methyl substituent.

- Molecular Weight : 246.71 g/mol (vs. 205.66 for the target compound).

- Applications : Pharmaceutical and agrochemical research due to enhanced stability from the amide group .

3-Amino-2-(4-fluorophenoxy)propan-1-ol Hydrochloride

Comparative Data Table

Biological Activity

3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride is a chiral organic compound with significant potential in medicinal chemistry. Its structure, characterized by an amino group, a hydroxyl group, and a fluorinated phenyl group, contributes to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C9H12ClFNO

- Molecular Weight : 205.66 g/mol

- Chirality : The compound exists in a chiral form, which influences its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Hydrogen Bonding : The amino and hydroxyl groups allow the compound to form hydrogen bonds with proteins and enzymes, enhancing its affinity for biological receptors.

- Hydrophobic Interactions : The fluorinated phenyl group increases lipophilicity, facilitating the compound's ability to cross cell membranes and interact with intracellular targets.

- Receptor Modulation : Preliminary studies suggest potential interactions with neurotransmitter receptors, indicating possible applications in treating mood disorders.

Antidepressant Potential

Research indicates that this compound may exhibit antidepressant-like effects. Its structural features suggest it could modulate neurotransmitter systems involved in mood regulation. In vitro studies have shown that compounds similar to this one can influence serotonin and norepinephrine levels, which are crucial for mood stabilization.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that it could serve as a potential candidate for developing new antimicrobial agents .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 128 |

| Escherichia coli | 64 |

Study on Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of structurally similar compounds. The findings suggested that modifications in the amino and hydroxyl groups significantly influenced the antidepressant activity, highlighting the importance of structural optimization for enhancing efficacy .

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, researchers assessed the effectiveness of various derivatives of this compound against biofilms formed by Pseudomonas aeruginosa. Results showed that certain derivatives exhibited significant inhibition of biofilm formation and virulence factor production, suggesting potential applications in treating biofilm-associated infections .

Q & A

Q. What are the common synthetic routes for 3-amino-2-(4-fluorophenyl)propan-1-ol hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves reduction of a ketone precursor (e.g., 3-(4-fluorophenyl)-2-oxopropanal) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF). For stereochemical control, chiral catalysts or enantioselective conditions may be required .

- Critical Factors :

- Solvent Choice : THF enhances LiAlH₄ reactivity but requires anhydrous conditions.

- Temperature : Reductions at 0–5°C minimize side reactions.

- Workup : Acidic quench (e.g., HCl) converts the free base to the hydrochloride salt.

- Yield Optimization : Impurities often arise from incomplete reduction or racemization; purity can be improved via recrystallization in ethanol/water mixtures .

Q. How can researchers verify the structural integrity of this compound?

Methodological Answer: Use a combination of NMR, HPLC, and mass spectrometry :

- ¹H/¹³C NMR : Confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and the propanol backbone (δ ~3.5–4.0 ppm for hydroxyl and amine protons).

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to assess stereochemical purity .

- High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion peak to the theoretical m/z of 169.20 g/mol (free base) and 205.66 g/mol (hydrochloride) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R vs. S enantiomers) impact the biological activity of this compound?

Methodological Answer: The (S)-enantiomer of 3-amino-3-(4-fluorophenyl)propan-1-ol (a structural analog) exhibits distinct receptor-binding properties compared to the (R)-isomer , as demonstrated in studies on neurotransmitter transporters .

- Experimental Design :

- Enantiomer Resolution : Use preparative chiral chromatography or enzymatic resolution (e.g., lipase-mediated kinetic resolution).

- Activity Assays : Test enantiomers in vitro (e.g., radioligand binding assays for serotonin/dopamine transporters) to quantify IC₅₀ values.

- Data Interpretation : Contradictions in activity data may arise from impurities in stereochemical preparation; validate purity via polarimetry or X-ray crystallography .

Q. What strategies address contradictions in solubility and stability data reported for this compound?

Methodological Answer: Discrepancies often stem from pH-dependent solubility and hygroscopicity of the hydrochloride salt:

- Solubility Profiling : Conduct equilibrium solubility studies in buffers (pH 1–7.4) using shake-flask or UV/Vis methods.

- Stability Testing :

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.

- Forced Degradation : Expose the compound to heat (40–60°C), light, and humidity, then monitor degradation products via LC-MS.

- Mitigation : Store the compound at 0–6°C in airtight, light-resistant containers with desiccants .

Q. How can researchers optimize the synthesis of analogs (e.g., halogen-substituted derivatives) for structure-activity relationship (SAR) studies?

Methodological Answer:

- Halogen Substitution : Replace the 4-fluorophenyl group with chloro- or bromo-phenyl groups via nucleophilic aromatic substitution (e.g., using CuI/palladium catalysts).

- Key Parameters :

- SAR Validation : Compare IC₅₀ values in bioassays to correlate substituent effects with activity .

Safety and Handling

Q. What are the critical safety protocols for handling the hydrochloride form of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.